molecular formula C8H6Cl2F2O2 B1446296 3,5-Dichloro-4-(difluoromethoxy)anisole CAS No. 1804936-54-6

3,5-Dichloro-4-(difluoromethoxy)anisole

Cat. No. B1446296
M. Wt: 243.03 g/mol
InChI Key: VCHFVPCWDLRYSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-4-(difluoromethoxy)anisole, commonly referred to as DCFMA, is a compound that has become increasingly important in scientific research due to its ability to act as a powerful inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is responsible for producing prostaglandins, which are involved in a wide range of physiological processes. DCFMA has become a valuable tool in the study of inflammation, pain, and other diseases related to the production of prostaglandins.

Scientific Research Applications

DCFMA has been used in a variety of scientific research applications. It has been used to study the role of 3,5-Dichloro-4-(difluoromethoxy)anisole in inflammation, pain, and other diseases related to prostaglandin production. It has also been used to study the effects of 3,5-Dichloro-4-(difluoromethoxy)anisole inhibition on the expression of various genes involved in inflammation and other physiological processes. Additionally, DCFMA has been used in the study of cancer, as it has been shown to inhibit the growth of certain cancer cells.

Mechanism Of Action

DCFMA acts as a powerful inhibitor of 3,5-Dichloro-4-(difluoromethoxy)anisole, which is an enzyme involved in the production of prostaglandins. When DCFMA binds to 3,5-Dichloro-4-(difluoromethoxy)anisole, it blocks the enzyme’s ability to produce prostaglandins. This leads to a decrease in the production of prostaglandins, which can have a variety of effects on the body.

Biochemical And Physiological Effects

The inhibition of 3,5-Dichloro-4-(difluoromethoxy)anisole by DCFMA leads to a decrease in the production of prostaglandins, which can have a variety of biochemical and physiological effects. Prostaglandins are involved in a wide range of physiological processes, including inflammation, pain, and other diseases. The inhibition of 3,5-Dichloro-4-(difluoromethoxy)anisole by DCFMA can lead to a decrease in inflammation, pain, and other diseases related to prostaglandin production.

Advantages And Limitations For Lab Experiments

DCFMA has several advantages for lab experiments. It is a relatively inexpensive compound, and it is easily synthesized in the laboratory. Additionally, it is a potent inhibitor of 3,5-Dichloro-4-(difluoromethoxy)anisole, which allows it to be used as a tool to study the effects of 3,5-Dichloro-4-(difluoromethoxy)anisole inhibition on various physiological processes. However, DCFMA also has some limitations. It is not a selective inhibitor of 3,5-Dichloro-4-(difluoromethoxy)anisole, meaning that it can also inhibit other enzymes in the body, which can lead to unwanted side effects. Additionally, the effects of DCFMA on the body can vary depending on the dose and the duration of exposure.

Future Directions

DCFMA has potential future directions in scientific research. It could be used to study the effects of 3,5-Dichloro-4-(difluoromethoxy)anisole inhibition on various diseases, such as cancer, arthritis, and cardiovascular disease. Additionally, it could be used to investigate the role of 3,5-Dichloro-4-(difluoromethoxy)anisole in the regulation of various physiological processes, such as inflammation and pain. Furthermore, DCFMA could be used to develop novel drugs that target 3,5-Dichloro-4-(difluoromethoxy)anisole and are more selective than existing drugs. Finally, DCFMA could be used to study the effects of 3,5-Dichloro-4-(difluoromethoxy)anisole inhibition on various genetic pathways in the body, which could lead to new treatments for various diseases.

properties

IUPAC Name

1,3-dichloro-2-(difluoromethoxy)-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2O2/c1-13-4-2-5(9)7(6(10)3-4)14-8(11)12/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHFVPCWDLRYSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-(difluoromethoxy)anisole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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